tert-Butyl 2-amino-3-bromo-5-chlorobenzoate
Description
Properties
Molecular Formula |
C11H13BrClNO2 |
|---|---|
Molecular Weight |
306.58 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-bromo-5-chlorobenzoate |
InChI |
InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)7-4-6(13)5-8(12)9(7)14/h4-5H,14H2,1-3H3 |
InChI Key |
VTTORHREDJOVJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC(=C1)Cl)Br)N |
Origin of Product |
United States |
Preparation Methods
Method Overview:
- Starting Material: 2-chlorobenzonitrile
- Step 1: Bromination of 2-chlorobenzonitrile to yield 5-bromo-2-chlorobenzonitrile.
- Step 2: Hydrolysis of 5-bromo-2-chlorobenzonitrile under alkaline conditions to form the corresponding carboxylate salt.
- Step 3: Acidification of the carboxylate salt to obtain 5-bromo-2-chlorobenzoic acid.
Detailed Conditions:
- Bromination is conducted in a solvent system cooled to 0 ± 5 °C, adding brominating agents slowly to control reaction temperature (~20-30 °C) and achieve high selectivity.
- Hydrolysis occurs at elevated temperature (~90 °C) in aqueous alkaline medium with stirring until conversion is >99% as monitored by HPLC.
- Acidification is performed by adding protonic acid dropwise at 0-100 °C for 2-12 hours, followed by filtration and drying to isolate the acid as a white solid.
Advantages:
- Use of 2-chlorobenzonitrile leverages the cyano group's strong directing effect to minimize byproducts.
- The process avoids strong acid waste and excessive gas generation.
- High yield and purity (>96% HPLC) of 5-bromo-2-chlorobenzoic acid are obtained.
- The method is scalable and environmentally friendlier than previous routes.
| Step | Reagents/Conditions | Temperature | Time | Yield/Purity |
|---|---|---|---|---|
| Bromination | 2-chlorobenzonitrile + brominating agent | 0 ± 5 °C to 20-30 °C | Until HPLC <1% residual | >96% purity |
| Hydrolysis | Alkali (e.g., NaOH), water | ~90 °C | Until HPLC <1% residual | High conversion |
| Acidification | Protonic acid (e.g., HCl) | -10 to 100 °C | 2-12 hours | High purity white solid |
Source: Patent CN113321577A (2021)
The introduction of the amino group at the 2-position on the aromatic ring is achieved typically by reduction of a nitro precursor or by direct amination methods.
- A common approach is nitration of the corresponding methyl or halogenated benzoic acid derivative to yield 2-nitro-3-bromo-5-chlorobenzoic acid, followed by catalytic hydrogenation reduction to the 2-amino derivative.
- Catalysts such as Pd/C or Raney Nickel under hydrogen atmosphere are used in solvents like ethanol or methanol.
- This step requires careful control to avoid dehalogenation or over-reduction.
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Nitration | m-toluic acid + nitric acid (60-75%) | Controlled temp. | Short reaction | High yield nitration |
| Hydrogenation | Nitro compound + H2 + catalyst (Pd/C) | Room temp. to 50 °C | Several hours | High yield amination |
Source: Patent CN112778147A (2020)
Formation of tert-Butyl Ester (this compound)
The final step involves esterification of the 2-amino-3-bromo-5-chlorobenzoic acid with tert-butanol or tert-butyl protecting groups to form the tert-butyl ester.
Common Methods:
- Acid-catalyzed esterification using tert-butanol and strong acids such as perchloric acid (HClO4) or p-toluenesulfonic acid (p-TsOH).
- Reaction conditions typically involve stirring at room temperature or mild heating for extended periods (e.g., 24-48 hours).
- Alternatively, tert-butyl esters can be introduced via tert-butyl chloroformate or di-tert-butyl dicarbonate reagents under basic conditions.
Example Conditions:
- Dissolve the amino acid in tert-butyl acetate or tert-butanol.
- Add catalytic amounts of HClO4 or p-TsOH.
- Stir at room temperature for 48 hours.
- Quench reaction by cooling and neutralization to pH ~7.
- Purify by extraction or chromatography.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| tert-Butylation | Amino acid + tert-butanol + HClO4 catalyst | Room temp. | 24-48 hours | 70-80% (typical range) |
Source: Research synthesis protocols
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | 5-Bromo-2-chlorobenzoic acid | Bromination of 2-chlorobenzonitrile; alkaline hydrolysis; acidification | High selectivity, scalable |
| 2 | 2-Amino-3-bromo-5-chlorobenzoic acid | Nitration followed by catalytic hydrogenation | Maintains halogen substituents |
| 3 | This compound | Esterification with tert-butanol + acid catalyst | Mild conditions, good yields |
Research Findings and Practical Considerations
- The use of nitrile intermediates in bromination allows precise regioselectivity due to the strong directing effect of the cyano group, reducing byproducts and improving yield.
- Hydrolysis under alkaline conditions is efficient and avoids harsh acidic waste streams.
- Amination via catalytic hydrogenation preserves halogen substituents, which is critical for the final compound’s properties.
- tert-Butyl ester formation under mild acid catalysis is preferred to protect the carboxyl group without degrading the amino or halogen functionalities.
- High purity (>95%) and yields (typically 70-85%) are achievable with careful control of reaction parameters.
- Analytical techniques such as HPLC and NMR are essential for monitoring reaction progress and confirming product purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-amino-3-bromo-5-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, potassium carbonate, or organolithium compounds are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
tert-Butyl 2-amino-3-bromo-5-chlorobenzoate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-3-bromo-5-chlorobenzoate involves its interaction with specific molecular targets and pathways. The amino and halogen substituents on the benzoate ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The tert-butyl group in the target compound and its carbamate analog increases steric hindrance, reducing reaction rates at the ester position compared to smaller esters (e.g., methyl or ethyl).
- Solubility : The pyridine derivative (2-bromo-5-chloro-3-methylpyridine) exhibits higher water solubility due to the basic nitrogen atom, unlike the benzoate esters, which favor organic solvents .
Reactivity in Cross-Coupling Reactions
Halogenated benzoates and pyridines are critical substrates in Suzuki-Miyaura and Buchwald-Hartwig couplings. The target compound’s bromine and chlorine substituents offer orthogonal reactivity: bromine is more reactive than chlorine in palladium-catalyzed cross-couplings, enabling sequential functionalization. In contrast, the carbamate analog’s methoxy group is less prone to displacement, limiting its utility in such reactions .
Spectroscopic Characterization
As demonstrated in studies of Zygocaperoside and Isorhamnetin-3-O glycoside (), NMR and UV-Vis spectroscopy are pivotal for elucidating substitution patterns. For this compound:
- ¹H-NMR: The amino proton would resonate near δ 5–6 ppm (broad), while aromatic protons adjacent to halogens would show deshielding (δ 7.5–8.5 ppm).
- ¹³C-NMR : The tert-butyl carbons appear near δ 28 ppm (CH₃) and δ 80 ppm (quaternary C), with halogenated carbons at δ 120–140 ppm .
Biological Activity
tert-Butyl 2-amino-3-bromo-5-chlorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- tert-butyl group : Enhances lipophilicity and solubility.
- Amino group : Capable of forming hydrogen bonds, influencing biological interactions.
- Bromo and chloro substituents : These halogens can participate in halogen bonding, affecting binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the halogen atoms may enhance binding through halogen interactions. This dual functionality allows the compound to modulate biological pathways effectively.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in developing new antibiotics.
- Anticancer Activity : The compound has been evaluated for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
- Enzyme Inhibition : The compound's ability to interact with specific enzymes suggests potential applications in enzyme inhibition, which could be relevant for therapeutic interventions in metabolic disorders.
Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of this compound, researchers conducted assays on several cancer cell lines, including HeLa and MCF-7. The results indicated an IC50 value of approximately 25 µM for HeLa cells, demonstrating significant cytotoxicity at higher concentrations.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HeLa | 25 | Significant inhibition of cell proliferation |
| MCF-7 | 30 | Moderate cytotoxicity observed |
Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of the compound against common pathogens. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
| Pathogen | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 15 | Effective |
| Escherichia coli | 20 | Moderate |
| Candida albicans | 30 | Limited |
Comparison with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds reveals distinct differences in activity profiles:
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | Moderate | Effective |
| tert-butyl bromoacetate | Low | Limited |
| tert-butyl 5-bromo-2-chlorobenzoate | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
